N-(2-bromophenyl)ethanethioamide CAS number 62635-46-5
N-(2-bromophenyl)ethanethioamide CAS number 62635-46-5
N-(2-Bromophenyl)ethanethioamide (CAS 62635-46-5): Mechanistic Insights and Synthetic Applications in Benzothiazole Scaffolds
Executive Summary
In modern drug discovery and materials science, the rapid assembly of heterocyclic pharmacophores relies heavily on pre-organized, bifunctional building blocks. N-(2-bromophenyl)ethanethioamide (CAS 62635-46-5) is a highly specialized precursor designed specifically for the efficient synthesis of 2-methylbenzothiazole derivatives. By positioning a nucleophilic thioamide sulfur in close spatial proximity to an electrophilic ortho-bromoaryl moiety, this molecule serves as an ideal substrate for transition-metal-catalyzed intramolecular C–S cross-coupling. This guide provides an in-depth technical analysis of its chemical logic, mechanistic pathways, and field-proven experimental protocols for scaffold generation.
Physicochemical Profile & Structural Logic
The utility of N-(2-bromophenyl)ethanethioamide stems from its structural dualism. The thioamide functional group exists in a tautomeric equilibrium (thioamide ⇌ imidothioic acid), providing a highly polarizable and nucleophilic sulfur atom. Simultaneously, the ortho-bromine atom acts as a prime site for oxidative addition by low-valent transition metals.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
|---|---|
| Chemical Name | N-(2-bromophenyl)ethanethioamide |
| CAS Number | 62635-46-5 |
| Molecular Formula | C₈H₈BrNS |
| Molecular Weight | 230.13 g/mol |
| Appearance | Solid (typically off-white to pale yellow) |
| Core Structural Motif | ortho-halothioanilide |
| Primary Application | Precursor for 2-methylbenzothiazole synthesis |
Core Mechanistic Utility: Intramolecular C–S Cross-Coupling
The synthesis of benzothiazoles from simple aryl substrates such as N-(2-halophenyl)thioacetamides is a well-documented and highly efficient process1[1]. The transformation is driven by the proximity effect : the spatial arrangement of the sulfur atom relative to the C–Br bond drastically lowers the entropic barrier for cyclization, overwhelmingly favoring the intramolecular pathway over intermolecular side reactions.
While traditional syntheses relied on harsh oxidants, contemporary methodologies utilize transition-metal-catalyzed C–S bond formations2[2]. Copper, Palladium, and recently Nickel catalysts3[3] have proven highly effective.
The catalytic cycle generally proceeds via:
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Deprotonation & Coordination: A base deprotonates the thioamide, generating a thiolate that coordinates to the metal center (e.g., Cu(I)).
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Oxidative Addition: The metal inserts into the strong C(sp²)–Br bond.
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Reductive Elimination: The C–S bond is formed, releasing the 2-methylbenzothiazole product and regenerating the active catalyst.
Mechanistic pathway of Cu-catalyzed C-S coupling of N-(2-bromophenyl)ethanethioamide.
Experimental Protocol: Self-Validating Synthesis of 2-Methylbenzothiazole
To ensure scientific integrity, the following methodology details a copper-catalyzed intramolecular C–S coupling, adapted from robust one-pot synthesis principles 4[4]. This protocol is designed as a self-validating system, ensuring intermediate success before downstream processing.
Step 1: Reagent Preparation & Loading
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Action: In an oven-dried Schlenk tube, load N-(2-bromophenyl)ethanethioamide (1.0 mmol, 230 mg), CuI (10 mol%, 19 mg), and 1,10-phenanthroline (20 mol%, 36 mg).
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Causality: CuI serves as the precatalyst. 1,10-phenanthroline is a bidentate nitrogen ligand that stabilizes the Cu(I) center, preventing its disproportionation into Cu(0) and Cu(II), and drastically increasing its solubility and reactivity for oxidative addition.
Step 2: Base Addition & Inert Atmosphere
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Action: Add Potassium tert-butoxide (t-BuOK, 2.0 mmol, 224 mg). Evacuate the tube and backfill with Argon (repeat 3x).
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Causality: t-BuOK is a strong, sterically hindered base. It quantitatively deprotonates the thioamide N-H to generate a highly nucleophilic thiolate species without acting as a competing nucleophile. Argon prevents the oxidative dimerization of the thiolate into an unwanted disulfide byproduct.
Step 3: Solvation & Thermal Activation
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Action: Inject anhydrous DMSO (3.0 mL) via syringe. Heat the sealed mixture at 100 °C for 12 hours.
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Causality: DMSO is a highly polar aprotic solvent that excellently solvates the ionic intermediates and stabilizes the transition state of the cross-coupling. The elevated temperature provides the necessary activation energy to overcome the steric hindrance of the ortho-bromo group during metal insertion.
Step 4: Workup & System Validation
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Action: Cool to room temperature, quench with saturated aqueous NH₄Cl (10 mL), and extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Self-Validation: Run a TLC (Hexanes:EtOAc 4:1); the product should appear as a highly UV-active spot with a higher Rf than the starting material. Confirm identity via GC-MS: the successful debrominative cyclization yields 2-methylbenzothiazole, which must display a distinct molecular ion peak at m/z = 149 . Proceed to column chromatography only if this m/z peak is dominant.
Downstream Applications in Drug Development
The resulting 2-methylbenzothiazole core is a "privileged scaffold" in pharmacology. The 2-methyl group is highly acidic (due to the electron-withdrawing nature of the adjacent imine-like nitrogen) and can undergo facile Knoevenagel condensations or C–H functionalizations. This allows researchers to rapidly build libraries of:
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Kinase Inhibitors: Targeting pathways in oncology (e.g., PI3K/Akt inhibitors).
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Imaging Agents: Derivatives are heavily utilized as fluorescent probes for binding amyloid-beta plaques in Alzheimer's disease models (e.g., Thioflavin-T analogs).
Workflow from precursor synthesis to downstream drug candidate screening.
Safety, Handling, and Storage
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Toxicity & PPE: As a brominated thioamide, the compound may cause skin and respiratory irritation. Handle exclusively in a fume hood using nitrile gloves and safety goggles.
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Storage: Store in a cool, dry place away from strong oxidizing agents. Thioamides can slowly degrade upon prolonged exposure to moisture and light, releasing trace amounts of hydrogen sulfide (H₂S). Keep containers tightly sealed under an inert atmosphere (Nitrogen or Argon) for long-term stability.
References
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Tandem C–S Coupling and Debrominative Cyclization Enables an Easy Access to β-Thiazole-Fused Porphyrins Organic Letters - ACS Publications[Link][1]
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Transition-Metal-Catalyzed C–S, C–Se, and C–Te Bond Formations via Cross-Coupling and Atom-Economic Addition Reactions. Achievements and Challenges Chemical Reviews - ACS Publications[Link][2]
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Nickel-catalyzed sustainable synthesis of 2-(N-benzoylamino)benzothiazoles through intramolecular C-S coupling ResearchGate / Indian Journal of Heterocyclic Chemistry[Link][3]
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One-Pot Synthesis of N,N-Diphenyl-2-benzothiazolamines from 1-(2-Iodophenyl)-3-phenylthioureas and Iodobenzenes The Journal of Organic Chemistry - ACS Publications[Link][4]
